

Spectroscopic Characterization of 3-Formyl-4-nitrobenzonitrile: A Technical Guide

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Compound of Interest

Compound Name: 3-Formyl-4-nitrobenzonitrile

Cat. No.: B116582

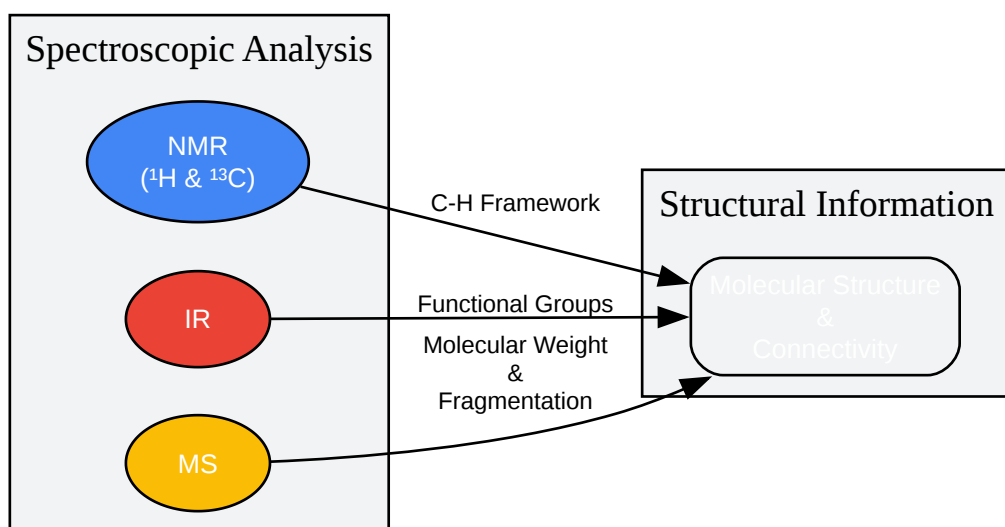
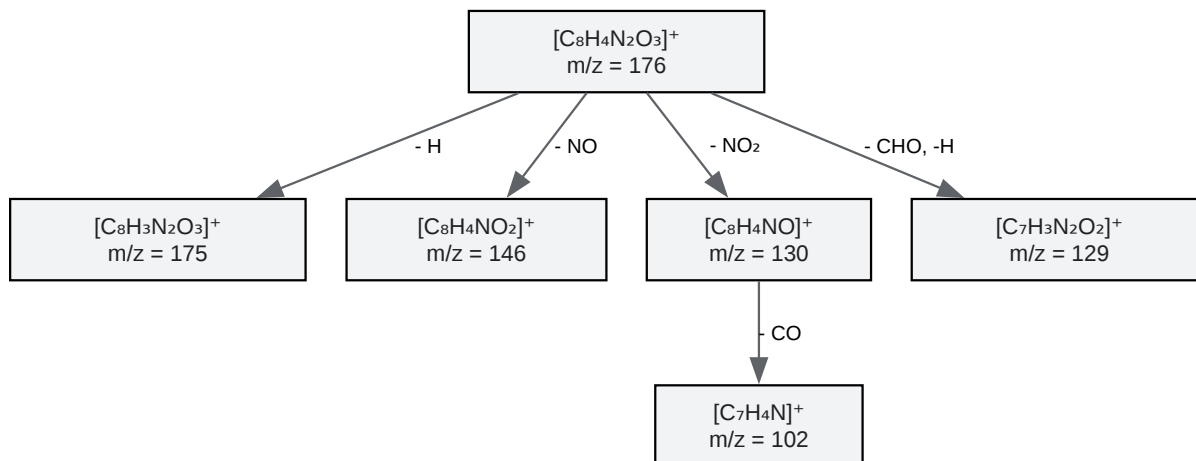
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This technical guide provides an in-depth analysis of the spectroscopic data for **3-Formyl-4-nitrobenzonitrile** ($C_8H_4N_2O_3$), a key intermediate in the synthesis of various pharmacologically active compounds.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of spectral data are emphasized to ensure scientific integrity and practical applicability.

Introduction to 3-Formyl-4-nitrobenzonitrile

3-Formyl-4-nitrobenzonitrile, also known as 5-cyano-2-nitrobenzaldehyde, is a trisubstituted benzene derivative with the chemical formula $C_8H_4N_2O_3$ and a molecular weight of 176.13 g/mol.[1][2][3] Its structure incorporates three key functional groups: a formyl (-CHO), a nitro (-NO₂), and a nitrile (-C≡N) group. This unique combination of electron-withdrawing groups makes it a valuable building block in medicinal chemistry. Accurate spectroscopic characterization is paramount to confirm its identity, purity, and structure before its use in further synthetic steps.

Below is the chemical structure of **3-Formyl-4-nitrobenzonitrile** with atom numbering for NMR assignments:



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References

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